methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS: 2034594-87-9) is a heterocyclic sulfonamide-carbamate hybrid compound with a molecular formula of C₁₉H₂₂N₄O₄S₂ and a molecular weight of 434.5 g/mol . Its structure features a 3,5-dimethylpyrazole moiety linked to a thiophen-3-yl group via an ethyl chain, which is further connected to a sulfamoylphenyl-carbamate ester (Figure 1).
Key structural attributes:
Properties
IUPAC Name |
methyl N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-10-14(2)23(22-13)18(15-8-9-28-12-15)11-20-29(25,26)17-6-4-16(5-7-17)21-19(24)27-3/h4-10,12,18,20H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAJYPAINUONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis: : The synthesis of methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves a series of meticulously controlled reactions. Each step ensures the integration of different functional groups and the formation of the final structure.
Chemical Reactions: : The synthesis generally involves nucleophilic substitution reactions and carbonyl chemistry. Each reaction step is conducted under specific conditions, often requiring precise temperature control and the presence of catalysts.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is paramount. Efficient industrial methods might include:
Continuous Flow Reactors: : These reactors ensure a steady production of the compound, enhancing yield and purity.
Scalable Synthesis Techniques: : Using advanced synthesis techniques and robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and properties.
Reduction: : Reduction reactions may be used to modify or cleave specific bonds within the compound.
Substitution: : Common in synthesizing derivatives, substitution reactions enable the addition or exchange of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Often utilized to accelerate the reactions.
Major Products
The primary products of these reactions depend on the conditions and reagents used. Examples include various methyl esters and modified sulfonyl derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : This compound serves as a pivotal intermediate in the synthesis of more complex molecules.
Functional Group Studies: : Its unique structure makes it a valuable model for studying the behavior of sulfonyl and carbamate groups.
Biology
Enzyme Inhibition Studies: : Used to explore the inhibition mechanisms of various enzymes.
Cell Signaling Pathways: : Provides insights into complex biological pathways by acting as a molecular probe.
Medicine
Drug Development: : Potential lead compound in the design of new pharmaceuticals.
Therapeutic Research: : Investigated for its effects on specific molecular targets and pathways in disease models.
Industry
Material Science: : Utilized in developing new materials with specialized functions.
Agricultural Chemistry: : Explored for its role in pesticide and herbicide formulations.
Mechanism of Action
The compound’s mechanism of action is multi-faceted:
Molecular Targets: : It targets specific enzymes and proteins, modifying their function and activity.
Pathways Involved: : Engages in cellular signaling pathways, affecting the regulation and expression of certain genes and proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-carbamate hybrids with pyrazole or thiophene substituents. Below is a detailed comparison with analogs reported in the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The target compound uniquely combines pyrazole and thiophene rings, unlike analogs such as 25 and 26, which feature chlorinated aryl groups . This substitution may confer distinct electronic and steric properties, affecting solubility and target selectivity.
Physicochemical Properties :
- The absence of chlorine atoms in the target compound (unlike 25 , 26 , and 14 ) likely reduces its logP value, suggesting improved aqueous solubility .
- The carbamate group in the target compound may enhance metabolic stability compared to ester-containing analogs (e.g., 14 ) .
Synthetic Routes :
- The target compound’s synthesis likely involves sulfonamide coupling followed by carbamate formation, analogous to methods used for 25 and 26 (e.g., reacting sulfonamide intermediates with isocyanates) .
- In contrast, thiadiazole-thio derivatives like 14 require thiol-ene click chemistry or nucleophilic substitution .
Pharmacological and Computational Insights
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Sulfonamide-carbamates (e.g., 25 , 26 ) exhibit activity against carbonic anhydrase and tyrosine kinases due to sulfonamide-Zn²⁺ interactions .
- Thiophene-containing compounds often target cytochrome P450 enzymes or inflammatory pathways .
- Docking studies (e.g., Glide XP scoring in ) suggest that pyrazole-thiophene hybrids may bind tightly to hydrophobic enzyme pockets, with the sulfamoyl group anchoring polar residues.
Biological Activity
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex compound with significant biological implications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molar mass of approximately 411.56 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Recent studies have highlighted its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX. The inhibition constants () for these isoforms range from 1.3 to 233 nM, indicating potent inhibitory effects, especially against CA IX, which is a target in cancer therapy .
Biological Activity Overview
- Enzyme Inhibition :
- Antimicrobial Properties :
- Anti-Tubercular Activity :
Case Study 1: Inhibition of Carbonic Anhydrases
A study synthesized several derivatives based on the pyrazole structure and evaluated their inhibitory effects on human carbonic anhydrases. Compounds with unsubstituted phenyl rings at specific positions demonstrated the highest potency against CA IX, suggesting structural modifications could enhance efficacy .
Case Study 2: Antimicrobial Screening
In another investigation, related compounds were screened for their antimicrobial properties. While the direct results for this compound were not detailed, the findings indicate that similar structures may offer broad-spectrum antimicrobial activity .
Data Tables
| Activity Type | Target | Inhibition Constant () |
|---|---|---|
| Carbonic Anhydrase II | Human Isozyme II | 5.2 - 233 nM |
| Carbonic Anhydrase IX | Human Isozyme IX | 1.3 - 1.5 nM |
| Antimicrobial Activity | Various Pathogens | IC50 values not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
